6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen-bonded Structures and Crystallography
The compound forms hydrogen-bonded ribbon structures in its crystalline form, containing four types of rings due to a combination of intramolecular and intermolecular N-H...O hydrogen bonds. This structural feature suggests its potential application in the study of molecular electronics and as a building block in supramolecular chemistry (Torre et al., 2009).
Synthetic Chemistry Applications
It serves as a precursor in the synthesis of pyrimidine derivatives via a clean, three-component reaction in aqueous media. This illustrates its utility in green chemistry and the development of novel pharmaceuticals and organic compounds (Shi et al., 2010).
Optical and Nonlinear Optical Properties
Research into pyrimidine-based bis-uracil derivatives, synthesized using this compound, has shown promising optical, nonlinear optical (NLO), and antimicrobial properties. This highlights its potential in the development of NLO materials, photoluminescent probes, and antimicrobial agents (Mohan et al., 2020).
Novel Co-crystal Structures
The compound has been used to synthesize 2-aminopyrimidine derivatives that form strong nucleobase-pairs with cytosine, showing the potential as non-natural nucleobase analogues for applications in genetic engineering and molecular biology (Radhakrishnan et al., 2014).
Properties
IUPAC Name |
6-amino-3-methyl-1-phenylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13-10(15)7-9(12)14(11(13)16)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMWMPFVPMZGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364698 | |
Record name | 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42212-19-1 | |
Record name | 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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